5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide
Overview
Description
5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is commonly referred to as "MTIP" and belongs to the class of selective dopamine D3 receptor antagonists.
Scientific Research Applications
MTIP has been extensively studied for its potential in various research applications. One of the major areas of research is in the field of addiction. MTIP has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential in the treatment of addiction. Additionally, MTIP has also been investigated for its potential in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
Mechanism of Action
MTIP acts as a selective dopamine D3 receptor antagonist. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic and mesocortical pathways are involved in reward, motivation, and cognition. By blocking the dopamine D3 receptor, MTIP reduces the activity of the mesolimbic and mesocortical pathways, which in turn reduces drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
MTIP has been shown to have several biochemical and physiological effects. In animal models, MTIP has been shown to reduce drug-seeking behavior, increase locomotor activity, and reduce anxiety-like behavior. Additionally, MTIP has been shown to modulate the release of dopamine in the brain, suggesting its potential in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of MTIP is its selectivity for the dopamine D3 receptor. This selectivity allows for more precise targeting of the mesolimbic and mesocortical pathways, reducing the potential for off-target effects. Additionally, MTIP has been shown to have a favorable safety profile in animal models.
One of the limitations of MTIP is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, the effects of MTIP may vary depending on the specific animal model used, which can make it difficult to generalize the findings.
Future Directions
For research include the development of more effective treatments for addiction, further investigation of its potential in the treatment of neurological disorders, and the development of more soluble forms of the compound.
properties
IUPAC Name |
5-methyl-N-(1-pyridin-4-ylethyl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-7-12(8-17-9)13(16)15-10(2)11-3-5-14-6-4-11/h3-8,10H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQQUNVDOPJXJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC(C)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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